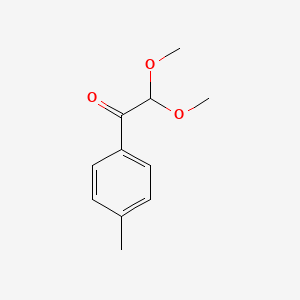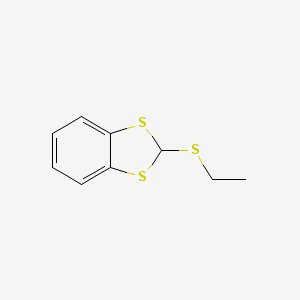silane CAS No. 57557-70-7](/img/structure/B14628319.png)
[(tert-Butylsulfanyl)methyl](trimethoxy)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(tert-Butylsulfanyl)methylsilane is an organosilicon compound characterized by the presence of a tert-butylsulfanyl group attached to a methyl group, which is further bonded to a silicon atom with three methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (tert-Butylsulfanyl)methylsilane typically involves the reaction of tert-butylthiol with chloromethyltrimethoxysilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methoxy groups. The general reaction scheme is as follows:
tert-Butylthiol+Chloromethyltrimethoxysilane→(tert-Butylsulfanyl)methylsilane+HCl
Industrial Production Methods
Industrial production methods for (tert-Butylsulfanyl)methylsilane are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction is typically conducted in a continuous flow reactor to ensure efficient mixing and reaction completion. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
(tert-Butylsulfanyl)methylsilane undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The methoxy groups can be substituted with other nucleophiles, such as halides or amines.
Hydrolysis: The methoxy groups can be hydrolyzed to form silanols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Substitution: Reagents such as sodium iodide or lithium aluminum hydride (LiAlH4) are used for substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of methoxy groups.
Major Products
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted silanes.
Hydrolysis: Silanols and methanol.
Scientific Research Applications
(tert-Butylsulfanyl)methylsilane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of functionalized silanes and siloxanes.
Biology: Investigated for its potential use in modifying biomolecules for enhanced stability and functionality.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable bonds with various drug molecules.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its ability to form strong bonds with various substrates.
Mechanism of Action
The mechanism of action of (tert-Butylsulfanyl)methylsilane involves the interaction of its functional groups with target molecules. The methoxy groups can undergo hydrolysis to form silanols, which can then form strong covalent bonds with hydroxyl groups on surfaces or biomolecules. The sulfanyl group can participate in redox reactions, further enhancing the compound’s reactivity and versatility.
Comparison with Similar Compounds
Similar Compounds
Methyltrimethoxysilane: Similar in structure but lacks the sulfanyl group, making it less reactive in certain applications.
tert-Butyltrimethoxysilane: Contains a tert-butyl group but lacks the sulfanyl group, resulting in different reactivity and applications.
(3-(tert-Butylperoxy)propyl)trimethoxysilane: Contains a tert-butylperoxy group, making it useful as a coupling agent and initiator in polymerization reactions.
Uniqueness
(tert-Butylsulfanyl)methylsilane is unique due to the presence of both sulfanyl and methoxy groups, which provide a combination of reactivity and stability. This dual functionality allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in research and industry.
Properties
CAS No. |
57557-70-7 |
|---|---|
Molecular Formula |
C8H20O3SSi |
Molecular Weight |
224.40 g/mol |
IUPAC Name |
tert-butylsulfanylmethyl(trimethoxy)silane |
InChI |
InChI=1S/C8H20O3SSi/c1-8(2,3)12-7-13(9-4,10-5)11-6/h7H2,1-6H3 |
InChI Key |
WOKFFOOFZRGRQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SC[Si](OC)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


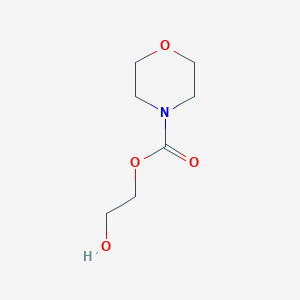
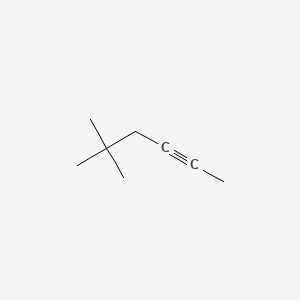

![1,3,5-Tribromo-2-[(3-bromoprop-2-yn-1-yl)oxy]benzene](/img/structure/B14628250.png)
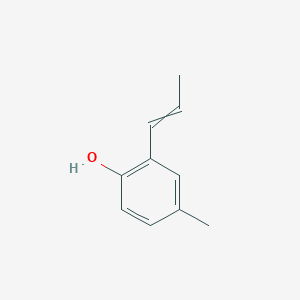
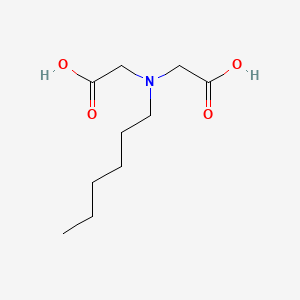
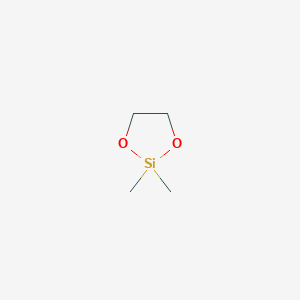


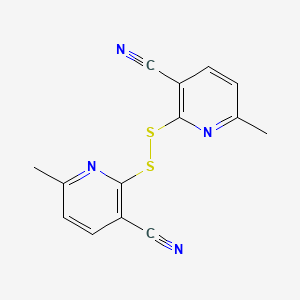
![2,3-Bis{[(3H-indol-3-ylidene)methyl]amino}but-2-enedinitrile](/img/structure/B14628291.png)

